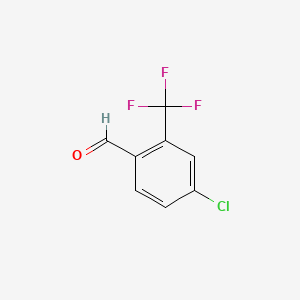
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Vue d'ensemble
Description
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol, also known as 1,1,1-trifluoro-2-hydroxyethane, is an organic compound that is used in a variety of applications. It is a colorless liquid with a low boiling point and a sweet smell. It is a common solvent used in many industries, including pharmaceuticals, agrochemicals, and electronics. It is also used as a reagent in organic synthesis. It has a number of interesting properties that make it useful in a range of applications.
Applications De Recherche Scientifique
NMR Solvent
2,2,2-Trifluoroethanol-d3 is commonly used as a solvent in both 1H NMR and 13C NMR . It provides a deuterated environment that allows for the study of various chemical reactions and molecular structures .
Protein Folding Studies
This compound is an effective solvent for peptides and proteins . It is used in NMR-based protein folding studies, which help in understanding the structure and function of proteins .
Manufacture of Nylon
2,2,2-Trifluoroethanol-d3 is used in the manufacture of nylon . It provides a unique environment that facilitates the polymerization process .
Source of Trifluoromethyl Group
As a source of the trifluoroethyl group, it is employed in several organic reactions . For example, it is used in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction .
Oxidations of Sulfur Compounds
Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in 2,2,2-Trifluoroethanol . This allows for the synthesis of various sulfur-containing compounds .
Inhibition of Alcohol Dehydrogenase
2,2,2-Trifluoroethanol competitively inhibits alcohol dehydrogenase . This property is useful in studying the enzyme’s activity and understanding its role in various biological processes .
Gas-Phase Study of Silaformamide Ion
Recent uses of 2,2,2-Trifluoroethanol-d3 include a gas-phase study of the silaformamide ion . This helps in understanding the properties and reactivity of this ion .
8. Investigation of Substituent Effects in Photosolvolysis 2,2,2-Trifluoroethanol-d3 has been used in an investigation of substituent effects in photosolvolysis . This study provides insights into the effects of different substituents on the photosolvolysis process .
Mécanisme D'action
Target of Action
It’s known that the non-deuterated form, 2,2,2-trifluoroethanol, can inhibit enzymes like alcohol dehydrogenase .
Mode of Action
2,2,2-Trifluoroethanol-d3, similar to its non-deuterated form, is considered an ideal solvent in green and sustainable chemistry due to its high ionizing power and strong hydrogen bond donating ability . It’s used in various organic transformations .
Biochemical Pathways
The oxidation of trifluoroethanol yields trifluoroacetic acid, and it also serves as a source of the trifluoroethoxy group for various chemical reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1415 g/mL at 25 °C .
Result of Action
It’s known that 2,2,2-trifluoroethanol can serve as a tool to study protein folding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoroethanol-d3. For instance, it’s known that 2,2,2-Trifluoroethanol is a colorless liquid with a pungent odor and is soluble in many organic solvents .
Propriétés
IUPAC Name |
1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-IDPMSXFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227989 | |
| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
CAS RN |
77253-67-9 | |
| Record name | 2,2,2-Trifluoroethan-1,1-d2-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77253-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,2,2-Trifluoroethanol-d3 (TFE-d3) primarily used for in the context of the provided research?
A1: TFE-d3 is primarily utilized as a co-solvent in Nuclear Magnetic Resonance (NMR) spectroscopy studies of peptides and proteins. Its unique properties influence the structural behavior of these biomolecules, facilitating their analysis. [, , , , , ]
Q2: How does TFE-d3 affect the conformation of peptides and proteins?
A2: TFE-d3 exhibits a superior ability to stabilize intramolecular hydrogen bonds in carbohydrates and peptides compared to solvents like water (D2O) or dimethyl sulfoxide (DMSO-d6). This stabilization often promotes the formation of alpha-helical structures in peptides, even in cases where they might not predominantly adopt this conformation in purely aqueous environments. [, , ]
Q3: Can you provide an example of how TFE-d3 was used to elucidate the structure of a specific peptide?
A3: In a study on the antimicrobial peptide maximin 1, researchers used a 50:50 mixture of water and TFE-d3 to determine the peptide's three-dimensional structure using NMR spectroscopy. The TFE-d3 helped stabilize the alpha-helical conformation of maximin 1, allowing for a detailed structural characterization. Similarly, TFE-d3 was crucial in identifying the alpha-helical region within bovine somatotropin fragment 96-133.
Q4: Aside from peptide research, are there other applications of TFE-d3 in chemistry?
A5: Yes, TFE-d3 is a valuable solvent in synthetic organic chemistry. Its deuterated nature makes it suitable for NMR studies of reaction mechanisms and product characterization. Gottlieb, Kotlyar, and Nudelman's work highlights its use in identifying and characterizing common impurities in other deuterated solvents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


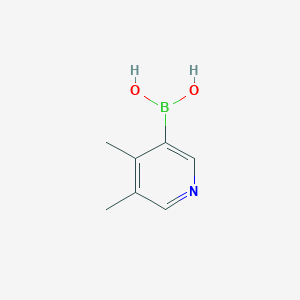
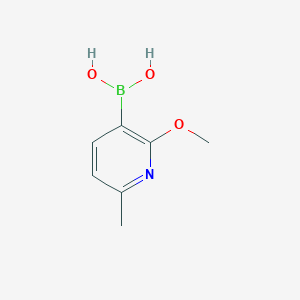
![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)

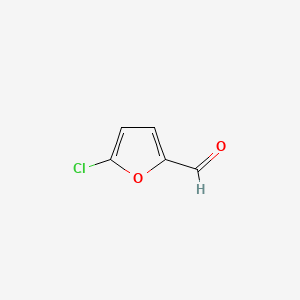


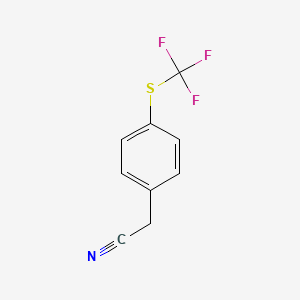
![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)
